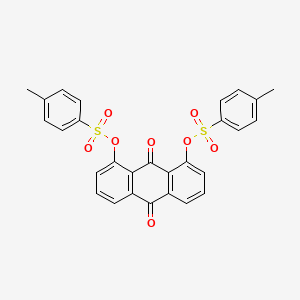
1,8-Bis(tosyloxy)-9,10-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(tosyloxy)-9,10-anthraquinone is an organic compound derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 1 and 8 positions of the anthraquinone core. Tosyl groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Bis(tosyloxy)-9,10-anthraquinone can be synthesized through the tosylation of 1,8-dihydroxy-9,10-anthraquinone. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.
Applications De Recherche Scientifique
1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of tosyl groups.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Bis(tosyloxy)-9,10-anthraquinone is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Numéro CAS |
65771-84-8 |
|---|---|
Formule moléculaire |
C28H20O8S2 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Clé InChI |
OZBXAOAEUWTYTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















